

Technical Guide: Physical Characteristics of DSPE-PEG36-mal Powder

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Compound of Interest

Compound Name: DSPE-PEG36-mal

Cat. No.: B12425737

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (**DSPE-PEG36-mal**) powder. The information herein is intended to support researchers and professionals in the fields of drug delivery, nanotechnology, and materials science.

Core Physical Properties

DSPE-PEG36-mal is a heterobifunctional lipid-polymer conjugate widely utilized in the formulation of sterically stabilized liposomes ("stealth" liposomes) and other nanoparticle systems for targeted drug delivery.^{[1][2]} The distearoylphosphatidylethanolamine (DSPE) anchor provides hydrophobic integration into lipid bilayers, while the polyethylene glycol (PEG) linker offers a hydrophilic corona that reduces opsonization and prolongs circulation time.^{[2][3]} The terminal maleimide group allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, for active targeting.^{[1][2]}

A summary of the key physical characteristics of **DSPE-PEG36-mal** powder is presented in the table below.

Property	Value	Experimental Method
Appearance	White to off-white solid or viscous liquid	Visual Inspection
Molecular Weight	Approx. 2550.08 g/mol (as DSPE-PEG36-NH-Mal)	MALDI-TOF Mass Spectrometry
Purity	≥95%	High-Performance Liquid Chromatography (HPLC)
Solubility	Soluble in chloroform, ethanol, and warm water (>10 mg/mL). [4] Also soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5]	Shake-Flask Method
Melting Point (Tm)	Dependent on hydration state and PEG chain length. Estimated to be between 12.8°C (for DSPE-PEG2000) and 58.0°C (for DSPE-PEG1000).[6]	Differential Scanning Calorimetry (DSC)
Storage Conditions	Store at -20°C in a dry environment, protected from light.[7]	Manufacturer's Recommendation

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **DSPE-PEG36-mal** are provided below.

Determination of Molecular Weight by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a sensitive technique for determining the molecular weight of polymers like **DSPE-PEG36-mal**.

Materials:

- **DSPE-PEG36-mal** sample
- Matrix solution (e.g., α -cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid)
- Cationizing agent (e.g., sodium trifluoroacetate)
- Solvent (e.g., acetonitrile/water with 0.1% TFA)
- MALDI-TOF mass spectrometer
- Pipettes and sample plates

Protocol:

- **Sample Preparation:** Dissolve a small amount of **DSPE-PEG36-mal** in the appropriate solvent to a final concentration of approximately 1 mg/mL.
- **Matrix Preparation:** Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
- **Sample-Matrix Co-crystallization:** Mix the sample solution and the matrix solution in a 1:1 ratio. If necessary, add a cationizing agent to enhance ion formation.
- **Spotting:** Spot 0.5-1.0 μ L of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
- **Data Acquisition:** Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflector) and mass range. The instrument will be calibrated using a standard of known molecular weight.
- **Data Analysis:** The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain with a different number of PEG units. The peak with the highest intensity corresponds to the most abundant species, and the average molecular weight can be calculated from the distribution.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the lipid component of **DSPE-PEG36-mal**, providing information on its melting behavior.[8][9][10] This is often performed on hydrated samples or liposomal formulations containing the lipid.

Materials:

- **DSPE-PEG36-mal** sample
- Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
- DSC instrument with hermetically sealed pans
- Pipettes

Protocol:

- **Sample Preparation:** Prepare a dispersion of **DSPE-PEG36-mal** in the buffer solution at a known concentration (e.g., 10 mg/mL). This can be done by hydrating a thin film of the lipid.
- **Encapsulation:** Accurately weigh a small amount of the lipid dispersion (typically 10-20 μL) into a DSC pan. Seal the pan hermetically to prevent solvent evaporation.
- **Reference Pan:** Prepare a reference pan containing the same volume of buffer solution.
- **Thermal Scan:** Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature below the expected transition. Scan the temperature at a controlled rate (e.g., 1-5°C/min) over the desired range.
- **Data Analysis:** The resulting thermogram will show a heat flow versus temperature plot. An endothermic peak will indicate the gel-to-liquid crystalline phase transition temperature (T_m), which is taken as the peak maximum.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a given solvent.^[11]

Materials:

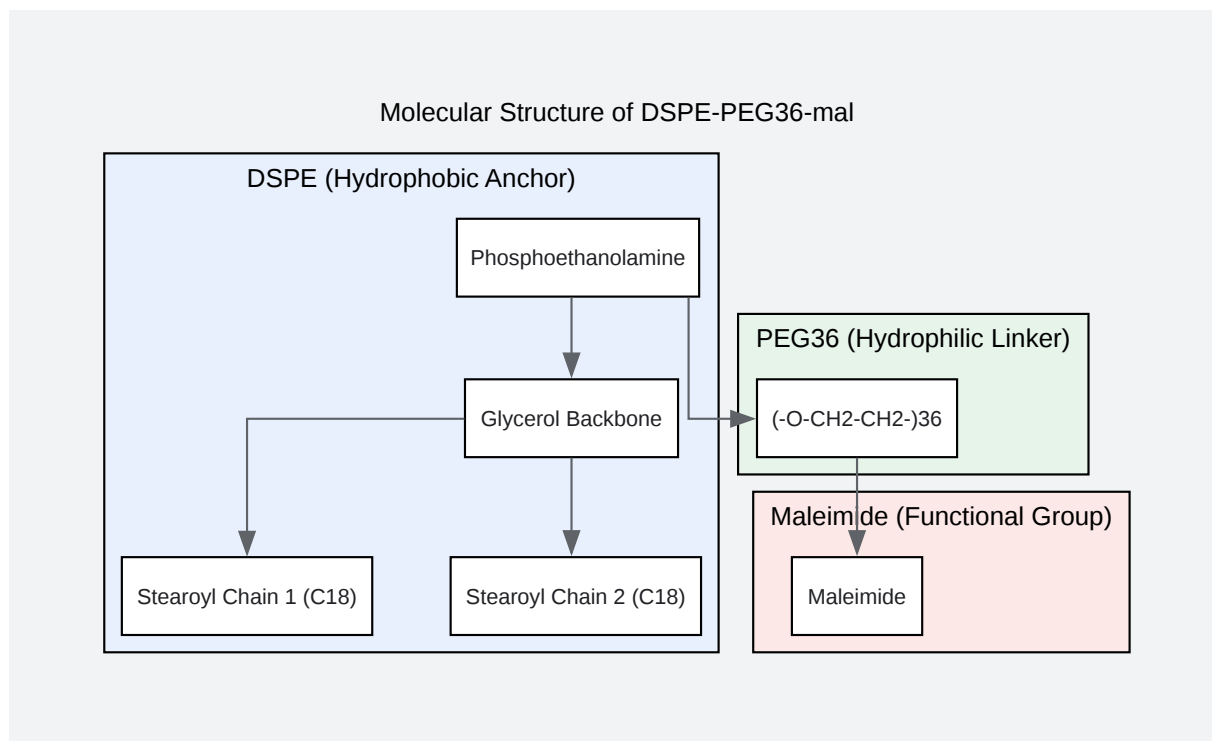
- **DSPE-PEG36-mal** powder
- Selected solvents (e.g., deionized water, chloroform, ethanol)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Protocol:

- **Sample Preparation:** Add an excess amount of **DSPE-PEG36-mal** powder to a known volume of the solvent in a sealed vial.
- **Equilibration:** Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
- **Quantification:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant if necessary and determine the concentration of the dissolved **DSPE-PEG36-mal** using a pre-validated analytical method.
- **Solubility Calculation:** The determined concentration represents the equilibrium solubility of **DSPE-PEG36-mal** in the tested solvent at the specified temperature.

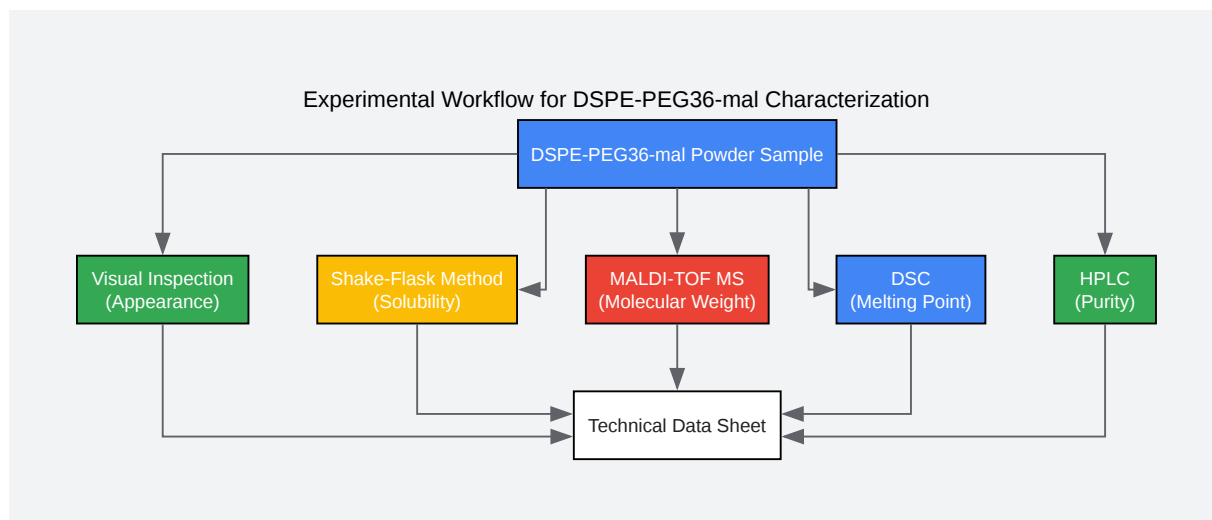
Visualizations

The following diagrams illustrate the molecular structure of **DSPE-PEG36-mal** and a typical experimental workflow for its characterization.



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Caption: Molecular structure of **DSPE-PEG36-mal**.



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Caption: Workflow for physical characterization.

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